molecular formula C9H9BrO2S B2564967 7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione CAS No. 855997-37-4

7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Cat. No. B2564967
CAS RN: 855997-37-4
M. Wt: 261.13
InChI Key: DMJMKTQTDONYHP-UHFFFAOYSA-N
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Description

“7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione” is a heterocyclic compound. It has a molecular formula of C9H9BrO2S and a molecular weight of 261.13. The IUPAC name for this compound is 7-bromo-2H-1,2,4-benzothiadiazin-3 (4H)-one 1,1-dioxide .


Molecular Structure Analysis

The InChI code for “7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione” is 1S/C7H5BrN2O3S/c8-4-1-2-5-6 (3-4)14 (12,13)10-7 (11)9-5/h1-3H, (H2,9,10,11) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of various derivatives of benzothiopyran and related compounds has been extensively studied, providing valuable insights into their structural properties and potential applications. For instance, Kravtsov et al. (2012) demonstrated the synthesis and crystal structures of certain benzodiazepine derivatives, revealing the impact of different alkyl substituents on the molecular structure and assembly mode in the crystal through X-ray crystallography (Kravtsov et al., 2012). This research underscores the significance of structural analysis in understanding the properties of these compounds.

Chemical Reactions and Mechanisms

The chemical behavior and reaction mechanisms of benzothiopyran derivatives have been explored, highlighting their potential in synthetic chemistry. For example, Oda et al. (1977) investigated the syntheses and characterization of cyclooctatriene-dione and its bromo derivative, showcasing the utility of NMR spectroscopy in characterizing these substances (Oda et al., 1977). This study contributes to our understanding of the reactivity and synthesis of complex organic molecules.

Antimicrobial Activity

The exploration of antimicrobial properties of xanthones, xanthenediones, and spirobenzofurans derivatives, including those brominated, has shown significant potential in medicinal chemistry. Omolo et al. (2011) discovered that certain derivatives displayed noteworthy antimicrobial activity, particularly against yeasts Cryptococcus neoformans and Candida albicans, with some compounds exhibiting significant activity at low concentrations (Omolo et al., 2011). This research opens up new avenues for the development of antimicrobial agents.

Catalytic Applications

The catalytic application of benzothiazine derivatives in synthesizing octahydroxanthene derivatives underlines the role of these compounds in facilitating chemical transformations. Khazaei et al. (2016) synthesized a new N-bromo sulfonamide reagent, demonstrating its efficiency as a catalyst in the synthesis of xanthene derivatives, which highlights the potential of benzothiopyran derivatives in catalysis (Khazaei et al., 2016).

Polymerization and Material Science

The use of benzothiopyran derivatives in polymer science has been exemplified by the organo-catalyzed ring-opening polymerization of a dioxane-dione deriving from glutamic acid. Thillaye du Boullay et al. (2010) achieved controlled polymerization under mild conditions, resulting in polyBED polymers with narrow polydispersity, which demonstrates the potential application of these compounds in developing new polymeric materials (Thillaye du Boullay et al., 2010).

properties

IUPAC Name

7-bromo-3,4-dihydro-2H-thiochromene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-4-3-7-2-1-5-13(11,12)9(7)6-8/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJMKTQTDONYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)S(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

CAS RN

855997-37-4
Record name 7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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